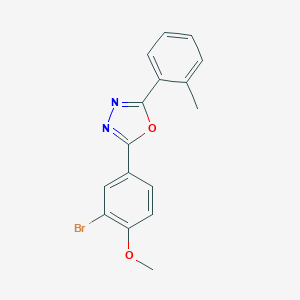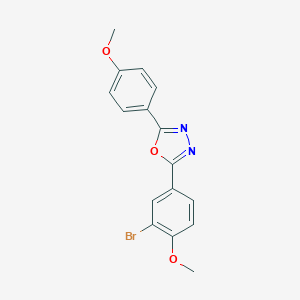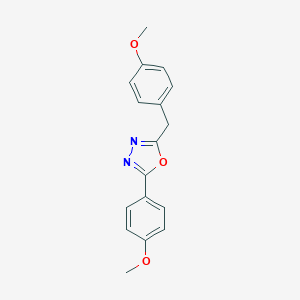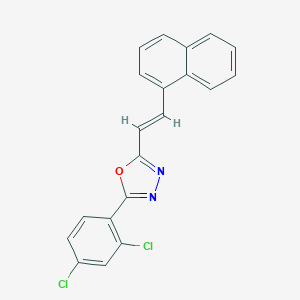![molecular formula C22H22N2O4S B319594 N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319594.png)
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, which is further substituted with an ethyl(phenyl)amino group and a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of sulfonyl chlorides with amines to form sulfonamides. For instance, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiol derivatives to sulfonyl chlorides, which then react with amines to yield sulfonamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antimicrobial properties, and this compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide: This compound has a similar structure but with a different substituent on the benzamide ring.
Sulfonamide-based indole analogs: These compounds share the sulfonamide group but have an indole moiety, which imparts different biological activities.
Uniqueness
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(18-9-5-4-6-10-18)29(26,27)19-15-13-17(14-16-19)23-22(25)20-11-7-8-12-21(20)28-2/h4-16H,3H2,1-2H3,(H,23,25) |
InChI Key |
JTKKYWBHRFNVKY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319512.png)

![2-(4-Methoxybenzyl)-5-[2-(2-methoxyphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319514.png)
![2-(2-methylphenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319519.png)

![2-[(4-Bromo-2-methylphenoxy)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319524.png)

![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319526.png)


![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319529.png)

![2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319533.png)
![2-(2-chlorophenyl)-5-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319534.png)
